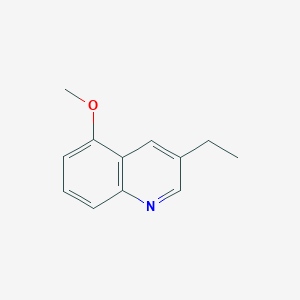
3-Ethyl-5-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-methoxyquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as silver salt of heteropoly acid. This reaction typically occurs under mild conditions and yields the desired quinoline derivative .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity. These methods not only improve the efficiency of the synthesis but also reduce the environmental impact .
化学反应分析
Types of Reactions: 3-Ethyl-5-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitutions are more common at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
科学研究应用
3-Ethyl-5-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3-Ethyl-5-methoxyquinoline, particularly in its role as an enzyme inhibitor, involves the binding to the active site of the target enzyme. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone proteins, which in turn affects gene expression and can inhibit cancer cell proliferation . The molecular targets and pathways involved include the inhibition of histone methyltransferase activity, leading to changes in chromatin structure and gene expression.
相似化合物的比较
5-Methoxyquinoline: Shares the methoxy group but lacks the ethyl substitution.
3-Ethylquinoline: Lacks the methoxy group but has the ethyl substitution.
Quinoline: The parent compound without any substitutions.
Uniqueness: 3-Ethyl-5-methoxyquinoline is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a bioactive molecule, making it a valuable compound for further research and development .
属性
CAS 编号 |
189570-13-6 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC 名称 |
3-ethyl-5-methoxyquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-9-7-10-11(13-8-9)5-4-6-12(10)14-2/h4-8H,3H2,1-2H3 |
InChI 键 |
QJKWTNGPVYVRTQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=CC=C2OC)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


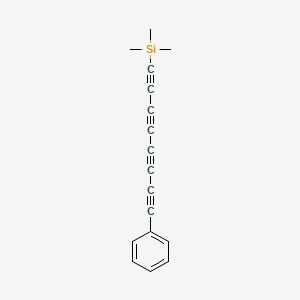
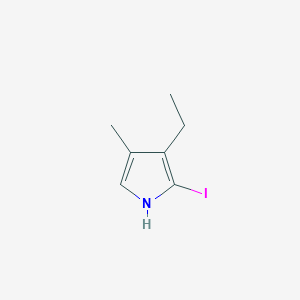
![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
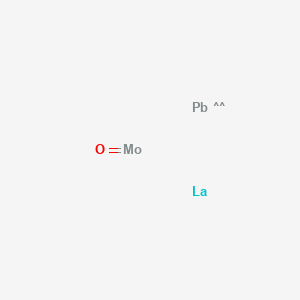
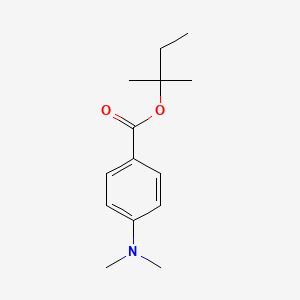



![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)
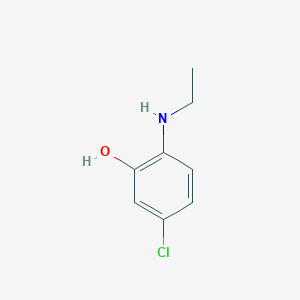
![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)
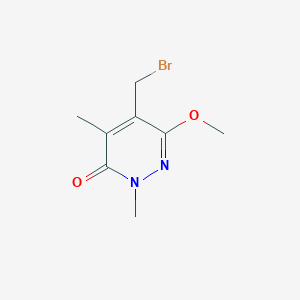
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)

